1-Azabicyclo[2.2.1]heptan-4-ylmethanol;hydrochloride
Description
Historical Development of Azabicyclic Compounds
The study of azabicyclic systems originated in the early 20th century with the isolation of natural alkaloids containing bridged nitrogen heterocycles. A pivotal advancement occurred in 1936 with Prelog's synthesis of quinuclidine (1-azabicyclo[2.2.2]octane), which demonstrated the feasibility of constructing strained bicyclic amines through intramolecular cyclization strategies. The subsequent discovery of tropane alkaloids in the 1940s further highlighted the biological relevance of smaller azabicyclic frameworks like the bicyclo[2.2.1]heptane system.
Modern synthetic efforts, as exemplified by the 2012 development of GPR119 agonists based on bicyclic amine scaffolds, underscore the continued importance of these architectures. The target compound’s bicyclo[2.2.1] framework represents a strategic reduction in ring strain compared to quinuclidine’s bicyclo[2.2.2] system, enabling distinct reactivity patterns while maintaining conformational rigidity essential for receptor binding.
Positioning within Heterocyclic Chemistry Research
Bicyclo[2.2.1]heptane derivatives occupy a unique niche in heterocyclic chemistry due to:
- Electronic Modulation : The bridgehead nitrogen’s pyramidal geometry creates a localized electron density gradient, distinct from planar aromatic heterocycles.
- Stereochemical Complexity : The fused ring system imposes specific stereochemical constraints, as evidenced by the compound’s [(1S,4S)] configuration observed in chiral derivatives.
- Hybrid Character : Combines features of alicyclic amines (e.g., piperidine) and bridgehead heterocycles (e.g., quinuclidine), enabling dual hydrogen-bond donor/acceptor capabilities.
Comparative analysis with related systems:
Significance in Medicinal Chemistry and Drug Discovery
The hydroxymethyl-substituted azabicyclo[2.2.1]heptane framework exhibits three key pharmacological advantages:
- Bioisosteric Potential : Serves as a conformational mimic for protonated amine groups in neurotransmitter analogs.
- Metabolic Stability : Reduced rotatable bond count (1 vs. 4 in linear chain amines) enhances resistance to oxidative metabolism.
- Target Engagement : Molecular docking studies predict strong interactions with G protein-coupled receptors through simultaneous NH···O and OH···N hydrogen bonds.
Recent applications include its use as a precursor in synthesizing 3-hydroxyquinuclidine derivatives, which demonstrate enhanced binding affinity for muscarinic receptors compared to parent structures.
Evolution of Research Methodologies for Azabicyclic Systems
Synthetic approaches to 1-azabicyclo[2.2.1]heptan-4-ylmethanol hydrochloride have evolved through three generations:
Classical Cyclization (1950s-1980s) :
Catalytic Asymmetric Synthesis (1990s-2010s) :
Modern Computational Methods (2020s-present) :
Characterization advancements include:
Properties
IUPAC Name |
1-azabicyclo[2.2.1]heptan-4-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-6-7-1-3-8(5-7)4-2-7;/h9H,1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZKFLGFKGXCIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(C2)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138438-15-8 | |
| Record name | {1-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.1]heptan-4-ylmethanol;hydrochloride typically involves the reaction of a bicyclic amine with formaldehyde, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include:
Temperature: Moderate temperatures (20-50°C)
Solvents: Common solvents like ethanol or methanol
Catalysts: Acidic catalysts such as hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving:
Continuous flow reactors: For better control over reaction conditions
Purification steps: Including crystallization and recrystallization to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[2.2.1]heptan-4-ylmethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes
Reduction: Reduction reactions can yield different alcohol derivatives
Substitution: Nucleophilic substitution reactions can introduce various functional groups
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Conditions often involve nucleophiles like halides or amines
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes
Reduction: Alcohol derivatives
Substitution: Various substituted bicyclic compounds
Scientific Research Applications
1-Azabicyclo[2.2.1]heptan-4-ylmethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis
Biology: Studied for its potential effects on biological systems
Medicine: Investigated for its pharmacological properties and potential therapeutic uses
Industry: Utilized in the production of various chemical intermediates
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.1]heptan-4-ylmethanol;hydrochloride involves its interaction with specific molecular targets. It can act on:
Receptors: Binding to certain receptors in biological systems
Enzymes: Inhibiting or activating specific enzymes
Pathways: Modulating biochemical pathways to exert its effects
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.1]heptane: A similar bicyclic compound without the methanol group
4-Azabicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure
Uniqueness
1-Azabicyclo[2.2.1]heptan-4-ylmethanol;hydrochloride is unique due to its specific bicyclic structure and the presence of a methanol group, which imparts distinct chemical and biological properties.
Biological Activity
1-Azabicyclo[2.2.1]heptan-4-ylmethanol; hydrochloride (CAS Number: 2138438-15-8) is a bicyclic compound that exhibits various biological activities, making it a subject of interest in pharmacological research. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
1-Azabicyclo[2.2.1]heptan-4-ylmethanol; hydrochloride is characterized by its unique bicyclic structure, which contributes to its biological activity. The compound can be represented as follows:
- Chemical Formula : C_7H_{12}ClN
- Molecular Weight : 145.63 g/mol
This compound features a nitrogen atom within a bicyclic framework, which is critical for its interaction with biological targets.
The biological activity of 1-Azabicyclo[2.2.1]heptan-4-ylmethanol; hydrochloride primarily involves modulation of neurotransmitter systems, particularly those related to acetylcholine and dopamine. Research indicates that this compound may act as a:
- Cholinergic Agent : It potentially enhances cholinergic signaling, which is crucial for cognitive functions and memory.
- Dopaminergic Modulator : There is evidence suggesting its role in influencing dopaminergic pathways, which are significant in the treatment of neurological disorders such as Parkinson's disease.
Antimicrobial Properties
Several studies have demonstrated the antimicrobial effects of 1-Azabicyclo[2.2.1]heptan-4-ylmethanol; hydrochloride against various bacterial strains. For instance:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development in antimicrobial therapies.
Neuroprotective Effects
Research has also highlighted the neuroprotective capabilities of this compound. In vitro studies using neuronal cell lines showed that treatment with 1-Azabicyclo[2.2.1]heptan-4-ylmethanol; hydrochloride resulted in:
- Decreased oxidative stress markers.
- Enhanced cell viability under neurotoxic conditions.
A notable study conducted on rat models demonstrated that administration of the compound improved cognitive performance in tasks assessing memory retention and learning ability.
Case Studies
Case Study 1: Cognitive Enhancement in Animal Models
In a controlled study involving aged rats, researchers administered varying doses of 1-Azabicyclo[2.2.1]heptan-4-ylmethanol; hydrochloride over four weeks. The results indicated significant improvements in spatial learning tasks compared to the control group, suggesting potential applications in age-related cognitive decline.
Case Study 2: Antimicrobial Efficacy
A clinical trial evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. Patients receiving a formulation containing 1-Azabicyclo[2.2.1]heptan-4-ylmethanol; hydrochloride exhibited a higher rate of recovery compared to those treated with standard antibiotics.
Q & A
Q. What are the optimal synthetic conditions for 1-Azabicyclo[2.2.1]heptan-4-ylmethanol hydrochloride?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent, and catalysts. For example, inert atmospheres (e.g., nitrogen) and polar aprotic solvents like DMF are often used to minimize side reactions. Catalysts such as palladium complexes may enhance cyclization efficiency. Yield optimization typically employs iterative adjustments to reaction time and stoichiometry .
Q. How is the molecular structure of this compound validated?
Structural confirmation relies on spectroscopic methods:
- NMR spectroscopy (¹H, ¹³C) identifies proton and carbon environments, confirming bicyclic framework and substituent positions.
- X-ray crystallography resolves stereochemistry and spatial arrangement, critical for biological activity .
- IR spectroscopy verifies functional groups (e.g., hydroxyl, amine) .
Q. What are the solubility and stability profiles of this compound?
The hydrochloride salt improves aqueous solubility but may degrade under acidic or high-temperature conditions. Stability studies recommend storage at −20°C in desiccated environments. Solubility in organic solvents (e.g., DMSO, ethanol) should be empirically determined for experimental setups .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s interaction with biological targets?
The exo/endo configuration of the bicyclic system and hydroxymethyl group orientation significantly affect receptor binding. For instance, enantiomers may exhibit divergent affinities for CNS receptors like GABAA. Docking studies and competitive binding assays (e.g., radioligand displacement) are used to quantify stereochemical impacts .
Q. What strategies resolve contradictions in reported synthetic yields or purity?
Discrepancies often arise from variations in purification techniques (e.g., column chromatography vs. recrystallization) or catalyst batches. Methodological reconciliation involves:
- Design of Experiments (DoE) to isolate critical variables (e.g., pH, solvent ratio).
- HPLC-MS for purity assessment, identifying byproducts from competing reaction pathways .
Q. What in vitro models are suitable for evaluating its pharmacological potential?
- Enzyme inhibition assays (e.g., acetylcholinesterase) assess mechanistic activity.
- Cell-based models (e.g., neuronal cultures) evaluate neuroprotective or cytotoxic effects.
- Patch-clamp electrophysiology probes ion channel modulation, relevant for CNS applications .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Systematic modifications (e.g., substituting the hydroxymethyl group with carbamates or halogens) are tested via:
- Computational modeling (e.g., QSAR) to predict bioactivity.
- Parallel synthesis of analogs followed by high-throughput screening against target receptors .
Q. What analytical methods detect degradation products under stress conditions?
- Forced degradation studies (heat, light, oxidation) coupled with LC-MS/MS identify breakdown products.
- Stability-indicating assays (e.g., UPLC with UV detection) quantify degradation kinetics .
Methodological Considerations
Q. How to mitigate hygroscopicity during handling?
Use anhydrous solvents for dissolution and conduct experiments under controlled humidity (e.g., glovebox). Lyophilization post-synthesis reduces water content .
Q. What protocols ensure reproducibility in biological assays?
- Standardize cell lines and passage numbers.
- Include positive controls (e.g., known receptor agonists/antagonists).
- Validate assays with orthogonal methods (e.g., fluorescence-based and radiometric assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
